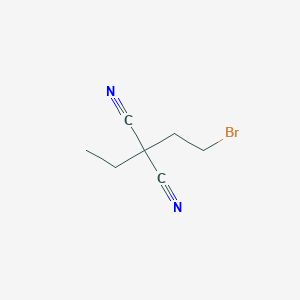
(2-Bromoethyl)(ethyl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromoethyl)(ethyl)propanedinitrile is an organic compound with the molecular formula C6H8BrN2. It is a nitrile derivative that contains both a bromoethyl and an ethyl group attached to a propanedinitrile core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(ethyl)propanedinitrile typically involves the reaction of ethyl bromide with malononitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom in ethyl bromide is replaced by the malononitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the cost.
化学反応の分析
Types of Reactions
(2-Bromoethyl)(ethyl)propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while elimination reactions produce alkenes.
科学的研究の応用
(2-Bromoethyl)(ethyl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromoethyl)(ethyl)propanedinitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution and elimination reactions. The nitrile groups can also engage in interactions with other functional groups, influencing the overall reactivity and properties of the compound.
類似化合物との比較
Similar Compounds
2-Bromoethyl ether: Another organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
Bromobenzene: An aryl bromide used as a reagent in organic synthesis.
(2-Bromoethyl)benzene: Used in pharmaceutical synthesis for creating antimicrobial agents.
Uniqueness
(2-Bromoethyl)(ethyl)propanedinitrile is unique due to its combination of bromoethyl and ethyl groups attached to a propanedinitrile core. This structure imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
649759-59-1 |
|---|---|
分子式 |
C7H9BrN2 |
分子量 |
201.06 g/mol |
IUPAC名 |
2-(2-bromoethyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C7H9BrN2/c1-2-7(5-9,6-10)3-4-8/h2-4H2,1H3 |
InChIキー |
KBLYWHJEEXMPTP-UHFFFAOYSA-N |
正規SMILES |
CCC(CCBr)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)
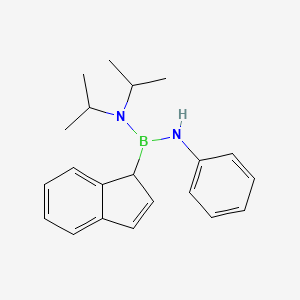
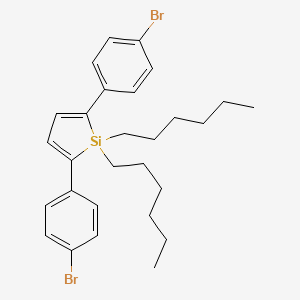
![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)
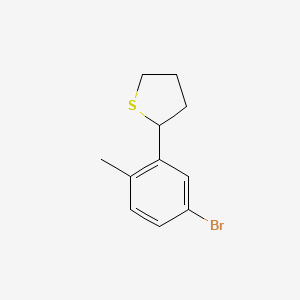
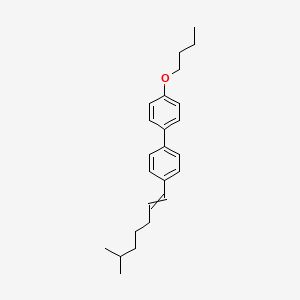
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
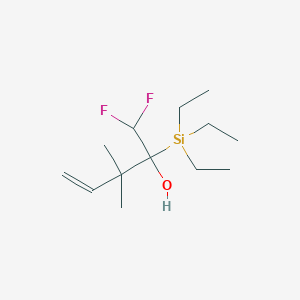
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
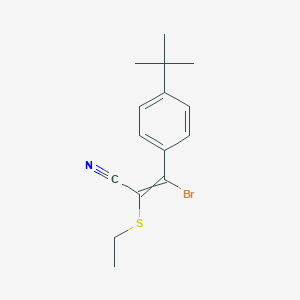
![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)

